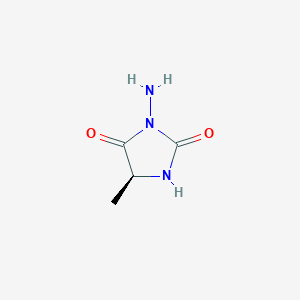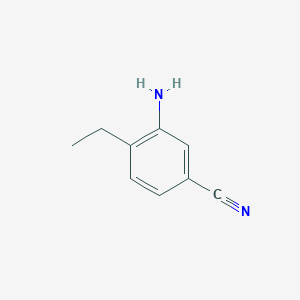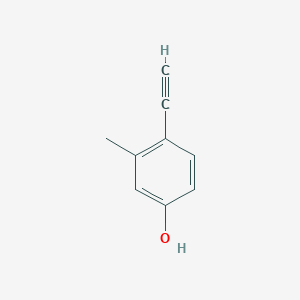
1-(6-aminopyridin-3-yl)-2-bromoethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-aminopyridin-3-yl)-2-bromoethanone is an organic compound with a molecular formula of C7H7BrN2O. This compound is characterized by the presence of a bromine atom attached to an ethanone group, which is further connected to a pyridine ring substituted with an amino group at the 6th position. The unique structure of this compound makes it a valuable intermediate in various chemical syntheses and research applications.
Méthodes De Préparation
The synthesis of 1-(6-aminopyridin-3-yl)-2-bromoethanone typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 1-(6-Amino-3-pyridinyl)ethanone. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetonitrile or dichloromethane. The reaction mixture is stirred at a specific temperature until the desired product is formed. The product is then purified using standard techniques such as recrystallization or column chromatography .
Analyse Des Réactions Chimiques
1-(6-aminopyridin-3-yl)-2-bromoethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new compounds.
Oxidation Reactions: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Applications De Recherche Scientifique
1-(6-aminopyridin-3-yl)-2-bromoethanone has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Medicine: It is explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-(6-aminopyridin-3-yl)-2-bromoethanone involves its interaction with specific molecular targets. The bromine atom and the amino group play crucial roles in binding to enzymes or receptors, leading to inhibition or modulation of their activity. The compound can interfere with cellular pathways, affecting processes such as cell proliferation, apoptosis, and signal transduction .
Comparaison Avec Des Composés Similaires
1-(6-aminopyridin-3-yl)-2-bromoethanone can be compared with similar compounds such as:
6-Aminopyridin-3-ylboronic acid: This compound has a boronic acid group instead of a bromine atom, leading to different reactivity and applications.
Palbociclib: A cyclin-dependent kinase inhibitor with a similar pyridine ring structure, used in cancer treatment.
Torin2: An mTOR inhibitor with a pyridine ring, used in cancer research.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both an amino group and a bromine atom, which confer distinct chemical properties and biological activities.
Propriétés
Numéro CAS |
765266-65-7 |
|---|---|
Formule moléculaire |
C7H7BrN2O |
Poids moléculaire |
215.05 g/mol |
Nom IUPAC |
1-(6-aminopyridin-3-yl)-2-bromoethanone |
InChI |
InChI=1S/C7H7BrN2O/c8-3-6(11)5-1-2-7(9)10-4-5/h1-2,4H,3H2,(H2,9,10) |
Clé InChI |
TWHPDFCGUVMQRH-UHFFFAOYSA-N |
SMILES |
C1=CC(=NC=C1C(=O)CBr)N |
SMILES canonique |
C1=CC(=NC=C1C(=O)CBr)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Pyrido[3,4-b]pyrazin-7-amine](/img/structure/B1500396.png)



![6-methyl-5H-Pyrrolo[3,2-d]pyrimidine](/img/structure/B1500413.png)









